molecular formula C4H4ClF3O2 B1611047 2-Chloroethyl trifluoroacetate CAS No. 40949-99-3

2-Chloroethyl trifluoroacetate

Cat. No.: B1611047
CAS No.: 40949-99-3
M. Wt: 176.52 g/mol
InChI Key: DFOBKOUBDVFRMC-UHFFFAOYSA-N
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Description

2-Chloroethyl trifluoroacetate is an organic compound with the molecular formula C4H4ClF3O2. It is a clear liquid with a molecular weight of 176.52 g/mol . This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethyl trifluoroacetate can be synthesized from ethylene and trifluoroacetyl hypochlorite . The reaction typically involves the addition of trifluoroacetyl hypochlorite to ethylene under controlled conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis from ethylene and trifluoroacetyl hypochlorite is a common laboratory method that can be scaled up for industrial purposes .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethyl trifluoroacetate undergoes various chemical reactions, including substitution reactions. It can react with nucleophiles, leading to the substitution of the chlorine atom.

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield an amide, while reaction with an alcohol can produce an ester .

Scientific Research Applications

2-Chloroethyl trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloroethyl trifluoroacetate involves its reactivity with nucleophiles. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to substitution reactions. This reactivity is utilized in various chemical syntheses .

Comparison with Similar Compounds

  • Ethyl trifluoroacetate
  • Methyl trifluoroacetate
  • 2-Chloroethyl acetate

Comparison: 2-Chloroethyl trifluoroacetate is unique due to the presence of both a chlorine atom and trifluoroacetate group, which imparts distinct reactivity compared to similar compounds. For instance, ethyl trifluoroacetate lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

2-chloroethyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF3O2/c5-1-2-10-3(9)4(6,7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOBKOUBDVFRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503090
Record name 2-Chloroethyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40949-99-3
Record name 2-Chloroethyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloroethyl trifluoroacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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